![molecular formula C13H8BrN3O2 B12933267 7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine CAS No. 947533-60-0](/img/structure/B12933267.png)
7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromine atom at the 7th position and a nitrophenyl group at the 2nd position of the imidazo[1,2-a]pyridine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with 4-nitrobenzaldehyde, followed by bromination. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate or iodine .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and purity .
化学反応の分析
Types of Reactions: 7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Reduction Products: 7-Bromo-2-(4-aminophenyl)imidazo[1,2-a]pyridine.
Oxidation Products: Corresponding oxides and other oxidized derivatives.
科学的研究の応用
7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anti-inflammatory, antiviral, and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in organic electronics and photonics due to its unique electronic properties
作用機序
The mechanism of action of 7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the bromine atom can enhance the compound’s binding affinity through halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine: Lacks the bromine atom, which may result in different reactivity and binding properties.
7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine: Contains a methyl group instead of a bromine atom, affecting its electronic and steric properties.
Uniqueness: 7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both the bromine and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in halogen bonding, while the nitrophenyl group provides additional sites for interaction with biological targets .
特性
CAS番号 |
947533-60-0 |
|---|---|
分子式 |
C13H8BrN3O2 |
分子量 |
318.12 g/mol |
IUPAC名 |
7-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrN3O2/c14-10-5-6-16-8-12(15-13(16)7-10)9-1-3-11(4-2-9)17(18)19/h1-8H |
InChIキー |
TZVTVSXWZFWAHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN3C=CC(=CC3=N2)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


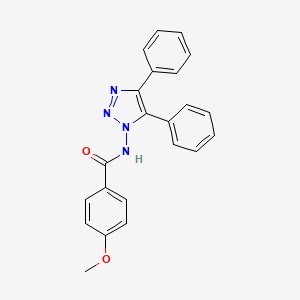
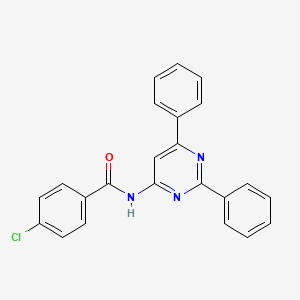
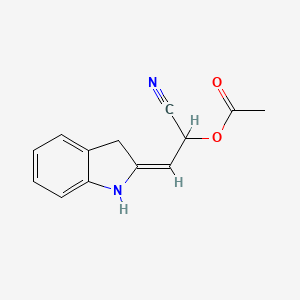
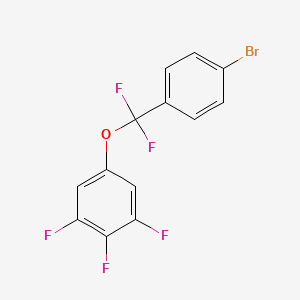
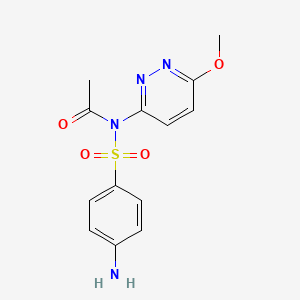
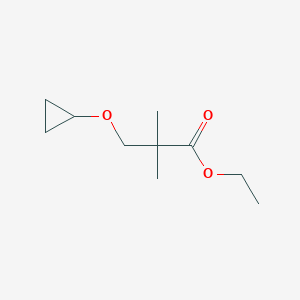
![tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12933238.png)
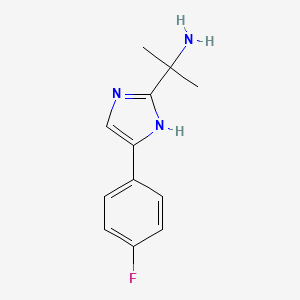
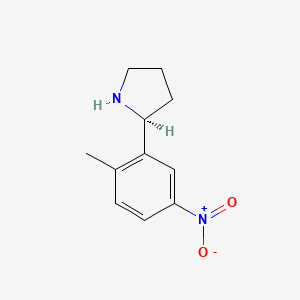
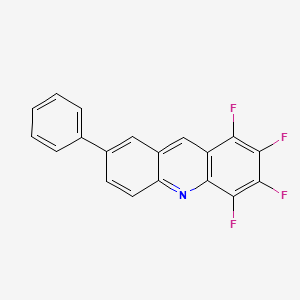
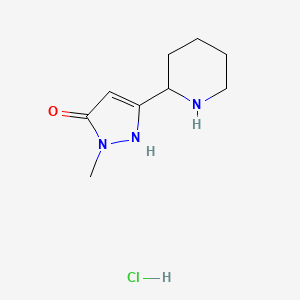
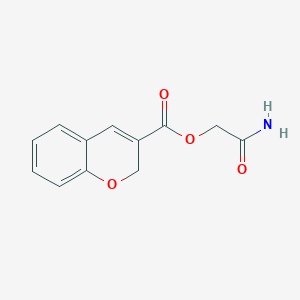
![9-Methyl-6-[(4-nitrophenyl)sulfanyl]-9H-purine](/img/structure/B12933278.png)

